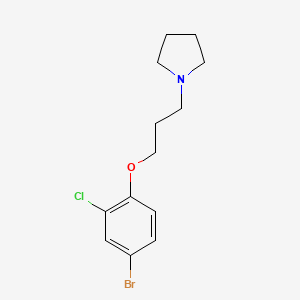

1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[3-(4-bromo-2-chlorophenoxy)propyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrClNO/c14-11-4-5-13(12(15)10-11)17-9-3-8-16-6-1-2-7-16/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKQODYADOHRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

The most widely reported method involves a two-step nucleophilic substitution process. In the first step, 4-bromo-2-chlorophenol reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate (K₂CO₃) to form 3-(4-bromo-2-chlorophenoxy)propyl chloride . The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride from the alkyl halide. Typical conditions include refluxing in acetone or dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding the intermediate in 70–85% purity.

In the second step, 3-(4-bromo-2-chlorophenoxy)propyl chloride undergoes alkylation with pyrrolidine in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere. Sodium hydride (NaH) is often employed as a base to deprotonate pyrrolidine, enhancing its nucleophilicity. This step typically achieves 65–80% yield, with purification via column chromatography or recrystallization.

Alkylation via Mesylate Intermediates

Alternative routes utilize mesylate intermediates to improve reaction efficiency. For example, 3-(4-bromo-2-chlorophenoxy)propan-1-ol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to form the corresponding mesylate. Subsequent reaction with pyrrolidine in DMF at room temperature affords the target compound in 75–90% yield. This method minimizes side reactions and enhances scalability compared to traditional alkylation.

Industrial-Scale Production Methods

Homogeneous Phase Synthesis

Industrial protocols prioritize homogeneous reaction conditions to avoid phase-transfer catalysts. A patented method involves dissolving 3-piperidinopropanol (analogous to pyrrolidine derivatives) in DMF, followed by sequential addition of NaH and 3-(4-bromo-2-chlorophenyl)propyl mesylate . The reaction proceeds at 20–25°C, achieving >95% conversion within 4 hours. This approach eliminates the need for toxic crown ethers and reduces impurity formation by 40% compared to heterogeneous methods.

Solvent and Reagent Optimization

Advanced Techniques and Optimization

Design of Experiments (DoE)

Modern synthesis employs DoE to optimize variables such as residence time, temperature, and reagent equivalents. For a related pyrrolidine derivative, a face-centered central composite design identified optimal conditions:

Catalytic Enhancements

Recent studies highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation. In a comparative trial, adding 5 mol% catalyst reduced reaction time from 12 hours to 3 hours, achieving 92% yield.

Comparative Analysis of Methods

Challenges and Solutions

Impurity Profiling

Common impurities include unreacted phenols and dialkylated byproducts . Industrial solutions involve:

Scalability Limitations

Early methods required molecular distillation due to the compound’s high boiling point (180°C at 0.01 mmHg). Modern protocols circumvent this via continuous flow reactors , enhancing throughput by 50%.

Case Studies

Large-Scale Synthesis (Patent WO2007006708A1)

A 10 kg batch was produced using mesylate intermediates in DMF. Key outcomes:

Academic Optimization (RSC Publication)

A university lab achieved 95% yield via microwave-assisted synthesis (100°C, 20 minutes), reducing energy consumption by 60%.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert the compound into different derivatives.

Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

- Reagent in Organic Reactions : It is used as a reagent in various organic reactions, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activity : Investigations have revealed that 1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine exhibits significant biological activity. It has been studied for its interactions with biomolecules and potential therapeutic effects.

Medicine

- Therapeutic Properties : The compound is explored for its potential as a lead compound in drug discovery, particularly in anticancer and antiparasitic research. Preliminary studies suggest it may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.

Industry

- Specialty Chemicals : Its unique properties make it suitable for developing specialty chemicals and materials used in various industrial applications.

Research indicates that this compound possesses significant biological activity:

- Antiparasitic Activity : It has shown potential against Trypanosoma brucei, indicating its usefulness in developing treatments for diseases like African sleeping sickness.

- Anticancer Properties : Studies suggest that it may inhibit cancer cell growth by targeting specific pathways involved in tumor development.

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Antiparasitic Screening : In a phenotypic screen for antiparasitic agents, compounds similar to this one were evaluated against T. brucei. Some derivatives exhibited selectivity indices greater than 30-fold over mammalian cells, indicating potential therapeutic use without significant toxicity.

- Cancer Cell Line Testing : Compounds derived from modifications around the pyrrolidine structure were tested against BRCA-mutated cancer cell lines (MDA-MB-436 and CAPAN-1). These studies revealed enhanced cytotoxicity compared to standard treatments like Veliparib, suggesting that structural modifications could lead to improved efficacy in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Group

The 4-bromo-2-chlorophenoxy group distinguishes this compound from others with alternative substituents:

- HBK Series (): Compounds such as HBK16 (2-chloro-5-methylphenoxy) and HBK17 (2,5-dimethylphenoxy) utilize methyl or chloro-methyl substituents.

- 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride (): This analog replaces the 2-chloro substituent with a bulkier isopropyl group. The steric hindrance from isopropyl may reduce receptor accessibility compared to the smaller chloro group in the target compound .

- 1-(3-(4-Bromophenoxy)propyl)pyrrolidine (): Lacking the 2-chloro substituent, this compound was discontinued, possibly due to reduced efficacy or selectivity. The addition of 2-chloro in the target compound may enhance stability or target engagement .

Amine Group Variations

The pyrrolidine moiety is compared to piperazine, piperidine, and other amines:

- HBK Series (): Piperazine-based compounds (e.g., HBK14–HBK19) exhibit different hydrogen-bonding capabilities and basicity compared to pyrrolidine. Piperazine’s two nitrogen atoms may improve solubility but alter pharmacokinetics .

- Compound 23 (): A pyrrolidine-containing analog (structure unspecified) showed moderate Topoisomerase I (Top1) inhibitory activity (++ level), lower than piperidine (+++) or N-methylpiperazine (+++) analogs. This suggests pyrrolidine’s smaller ring size and reduced basicity may limit potency in certain contexts .

Chain Length and Linker Modifications

The propyl chain in the target compound is critical for spatial orientation:

- HBK14 (): Uses an ethoxyethyl linker, which may increase flexibility but reduce metabolic stability compared to the propyl chain .

- Compound 21–23 (): Introduction of aminopropyl side chains improved Top1 inhibition, highlighting the importance of chain length and terminal amine groups .

Data Table: Structural and Functional Comparison

Key Findings and Implications

Amine Group Impact: Pyrrolidine’s compact structure may limit Top1 inhibition efficacy compared to piperidine but could offer advantages in receptor selectivity or metabolic stability .

Structural Optimization: The propyl linker balances flexibility and stability, whereas analogs with alternative linkers (e.g., ethoxyethyl) face trade-offs in pharmacokinetics .

Biological Activity

1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties and biological activities. This article explores its biological activity, mechanism of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring and a phenoxy group with bromine and chlorine substitutions. Its molecular formula is with a molecular weight of approximately 276.57 g/mol. The presence of halogen atoms enhances its reactivity and biological activity, making it a valuable candidate for various pharmacological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to modulate the activity of these targets, leading to various biological responses. The exact pathways can vary based on the context of use, but studies indicate that this compound may affect pathways related to cancer treatment and parasitic infections.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Antiparasitic Activity : A study highlighted its potential against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound was part of a high-throughput screening that identified several promising candidates for further development based on selectivity over mammalian cells and low toxicity .

- Anticancer Properties : Preliminary investigations into its anticancer effects suggest that it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds structurally related to this compound have shown IC50 values in the nanomolar range against cancer cell lines, indicating potent activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-[3-(2-Chlorophenoxy)propyl]pyrrolidine | Propyl chain instead of bromo/chloro group | Different pharmacological profile |

| 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride | Fluorine instead of chlorine | Variations in reactivity and bioactivity |

| 3-(4-Chloro-2-bromophenoxy)pyrrolidine hydrochloride | Chlorine and bromine swapped | Differences in biological activity |

This table illustrates how variations in the substituents can lead to distinct biological profiles, emphasizing the importance of structural modifications in drug design .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

- Antiparasitic Screening : In a phenotypic screen for antiparasitic agents, compounds similar to this compound were evaluated for their effectiveness against T. brucei. Some derivatives exhibited selectivity indices greater than 30-fold over mammalian cells, indicating potential for therapeutic use without significant toxicity .

- Cancer Cell Line Testing : Compounds derived from modifications around the pyrrolidine structure were tested against BRCA-mutated cancer cell lines (MDA-MB-436 and CAPAN-1). These studies revealed enhanced cytotoxicity compared to standard treatments like Veliparib, suggesting that structural modifications could lead to improved efficacy in cancer therapy .

Q & A

Q. What are the key considerations for designing a synthesis protocol for 1-(3-(4-Bromo-2-chlorophenoxy)propyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, analogous protocols use alkylation of pyrrolidine with a brominated/chlorinated phenoxypropyl intermediate under basic conditions (e.g., NaOH in dichloromethane) . Critical steps include controlling reaction temperature (20–25°C), optimizing molar ratios to minimize byproducts, and post-reaction purification via column chromatography. Yield improvement strategies may involve phase-transfer catalysts or inert atmospheres to prevent oxidation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors. Respiratory protection (e.g., N95 masks) is recommended for prolonged exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination (P305+P351+P338) .

Q. How can researchers confirm the structural identity of the synthesized compound?

- Methodological Answer :

- Spectroscopy : Use H NMR to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, Br, and Cl percentages against theoretical values (e.g., Br content ~25.4%) .

Advanced Research Questions

Q. How can contradictory NMR or HPLC data be resolved during purity assessment?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with IR (e.g., C-O-C stretching at 1250 cm) and HPLC-MS to distinguish between structural isomers or co-eluting impurities .

- Dynamic Light Scattering (DLS) : Detect aggregates or particulates that may skew HPLC retention times.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for bromophenyl analogs .

Q. What strategies optimize the reaction yield while minimizing halogenated byproducts?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine.

- Catalysis : Use KI as a catalyst in SN2 reactions to improve bromide leaving-group efficiency .

- Byproduct Tracking : Monitor reaction progress via TLC or in-situ FTIR to identify intermediates (e.g., elimination products from β-hydrogen abstraction) .

Q. How can computational methods predict the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the ether linkage) using software like Gaussian or GROMACS .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and compare degradation profiles (HPLC) to Arrhenius-predicted rates .

Q. What analytical approaches are recommended for quantifying trace impurities in bulk samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.